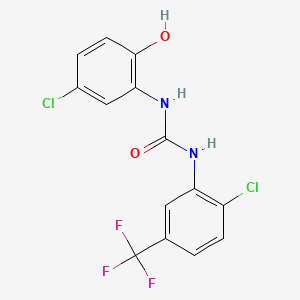
Urea, N-(5-chloro-2-hydroxyphenyl)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-
説明
Urea, N-(5-chloro-2-hydroxyphenyl)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-, is a nitrogen-containing compound with a wide range of applications in the medical and scientific fields. Urea is a naturally occurring compound that is produced in the liver and is the major end-product of protein metabolism. It has a wide range of uses, ranging from a fertilizer to a medical treatment. Urea has been extensively studied and its chemical and physical properties have been well characterized.
科学的研究の応用
Allosteric Modulation of α7 nAChRs
NS 1738 is a selective positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs) . This means it can enhance the activity of these receptors, which are involved in various physiological processes, including neurotransmission.
Cognitive Enhancement
Studies have shown that NS 1738 has cognitive-enhancing properties in vivo . This suggests potential applications in the treatment of cognitive disorders, such as Alzheimer’s disease and other forms of dementia.
No Substantial Activity for Other Receptors
NS 1738 exhibits no substantial activity for α4β2, α3β3, and α1-containing receptors . This selectivity could be beneficial in minimizing side effects associated with the modulation of these other receptor types.
In Vivo Activity
NS 1738 has been found to be active in vivo . This means it can exert its effects in living organisms, which is crucial for any potential therapeutic applications.
Role in Neurological Research
NS 1738 can be used to selectively evaluate the role of α7-containing nAChRs in signaling pathways . This makes it a valuable tool in neurological research, particularly in studies focusing on cholinergic neurotransmission.
作用機序
Target of Action
NS 1738, also known as NSC-213859, is a novel positive allosteric modulator of the α7 nicotinic acetylcholine receptors (α7 nAChR) . The α7 nAChR is a type of nicotinic acetylcholine receptor, which is a kind of ionotropic receptor and ligand-gated ion channel present in the membrane of certain neurons and other cells .
Mode of Action
NS 1738 acts by increasing the peak amplitude of acetylcholine (ACh)-evoked currents at all concentrations, thus, it increases the maximal efficacy of ACh . It does so by interacting at allosteric modulatory sites distinct from the orthosteric sites .
Biochemical Pathways
The α7 nAChR is part of the family of Cys-loop Ligand-Gated Ion channels (LGIC), which are composed of five subunits assembled around a central pore . When ACh or a positive allosteric modulator like NS 1738 binds to the α7 nAChR, the receptor changes shape and opens a pore, allowing ions to flow into the neuron . This ion flow creates an electrical signal that can then be transmitted down the neuron. The α7 nAChR is involved in various physiological and pathological processes, making it an important drug target .
Pharmacokinetics
To estimate the ability of NS 1738 to permeate the blood-brain barrier, rats were administered 10 mg/kg NS 1738 intraperitoneally. Peak brain concentrations were measured approximately 30 min after injection, and they amounted to 80 ng/mL (~200 nM) at this dose . The ratio between the amount of compound entering the brain and that in plasma is AUC brain /AUC plasma =0.50 . The half-life in plasma is estimated to 42 min .
Result of Action
The result of NS 1738’s action is an increase in the peak current response of the α7 nAChR to ACh . This can enhance the signal transmission in neurons where the α7 nAChR is present. Experimental evidence supports the use of allosteric modulators like NS 1738 as therapeutic tools for neurological and non-neurological conditions .
Action Environment
The action of NS 1738 can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the metabolism of NS 1738. In vitro studies indicate that approximately 60 and 75% of NS 1738 is metabolized via the cytochrome P450 system in mouse and rat, respectively, within 1 h . This suggests that substances that affect the activity of the cytochrome P450 enzymes could potentially influence the pharmacokinetics and pharmacodynamics of NS 1738 .
特性
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2/c15-8-2-4-12(22)11(6-8)21-13(23)20-10-5-7(14(17,18)19)1-3-9(10)16/h1-6,22H,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDXRNQPVSMGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309712 | |
| Record name | NS-1738 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(5-chloro-2-hydroxyphenyl)-N'-(2-chloro-5-(trifluoromethyl)phenyl)- | |
CAS RN |
501684-93-1 | |
| Record name | N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501684-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NS-1738 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501684931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NS-1738 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NS-1738 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9822RX831L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



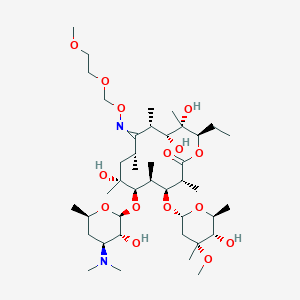
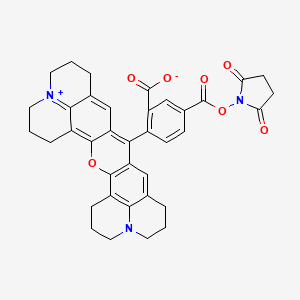

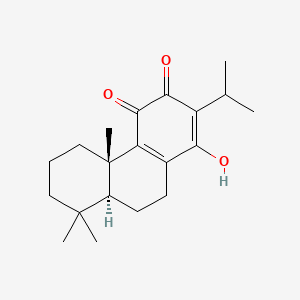
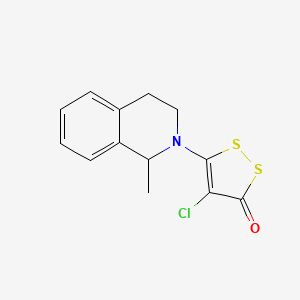
![2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid](/img/structure/B1680020.png)
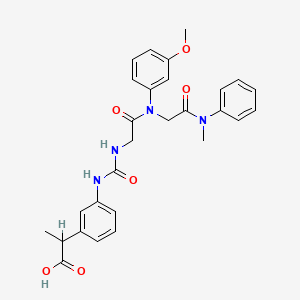
![2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid](/img/structure/B1680022.png)

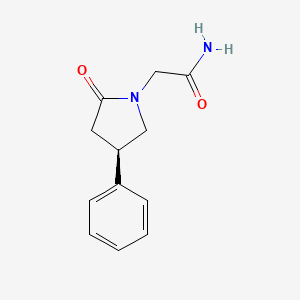
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B1680026.png)

![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)
